2-Methoxy-5-trifluoromethylpyridine-3-boronic acid
Overview
Description
2-Methoxy-5-trifluoromethylpyridine-3-boronic acid is a chemical compound with the molecular formula C7H7BF3NO3 . It has a molecular weight of 220.9 . This compound is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C7H7BF3NO3 . This indicates that it contains seven carbon atoms, seven hydrogen atoms, one boron atom, three fluorine atoms, one nitrogen atom, and three oxygen atoms .Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored at 4° C for optimal stability .Scientific Research Applications
Catalysis in Organic Reactions
2-Methoxy-5-trifluoromethylpyridine-3-boronic acid and its derivatives have been explored in the field of organic chemistry, particularly in catalysis. Arnold et al. (2008) synthesized new derivatives, including the 5-trifluoromethyl system, which demonstrated increased reactivity as direct amide formation catalysts under ambient conditions. These derivatives showcase the potential of boronic acids in enhancing the efficiency of organic synthesis processes (Arnold et al., 2008).
Supramolecular Chemistry
In supramolecular chemistry, Thilagar et al. (2011) reported the reversible formation of a planar chiral ferrocenylboroxine that showed significant communication between ferrocenyl moieties in its structure. This work demonstrates the unique structural and electronic properties of boronic acid derivatives in forming complex supramolecular assemblies (Thilagar et al., 2011).
Fluorescence Quenching Studies
Boronic acid derivatives like this compound have been studied for their fluorescence properties. Geethanjali et al. (2015) and Melavanki (2018) explored the fluorescence quenching of these derivatives, contributing to sensor design in detecting various substances, showcasing the potential of these compounds in analytical chemistry (Geethanjali et al., 2015); (Melavanki, 2018).
Food Industry Applications
In the food industry, Pietsch and Richter (2016) investigated the use of boronic acids, including this compound, for the specific reduction of fructose in food matrices. This research suggests the applicability of boronic acid derivatives in modifying sugar content in food products (Pietsch & Richter, 2016).
Biomedical Applications
Boronic acid polymers, which include derivatives of this compound, have significant potential in biomedical applications. Cambre and Sumerlin (2011) highlighted their use in treating various diseases, underscoring the versatility of these compounds in medical research (Cambre & Sumerlin, 2011).
Properties
IUPAC Name |
[2-methoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3NO3/c1-15-6-5(8(13)14)2-4(3-12-6)7(9,10)11/h2-3,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQVVERDCVTXAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OC)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674599 | |
Record name | [2-Methoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-55-4 | |
Record name | [2-Methoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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